

# o-Ethylbenzaldehyde chemical structure and formula

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## Compound of Interest

Compound Name: **2-Ethylbenzaldehyde**

Cat. No.: **B125284**

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## An In-depth Technical Guide to o-Ethylbenzaldehyde

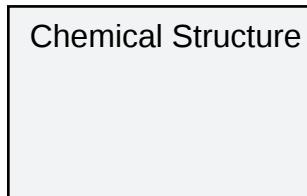
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and synthesis of o-ethylbenzaldehyde (also known as **2-ethylbenzaldehyde**). Intended for researchers, scientists, and professionals in drug development, this document consolidates key technical data, outlines detailed experimental protocols, and illustrates important chemical pathways.

## Chemical Structure and Identifiers

o-Ethylbenzaldehyde is an aromatic aldehyde consisting of a benzene ring substituted with an aldehyde group and an adjacent (ortho) ethyl group.

## *o*-Ethylbenzaldehyde Structure and Identifiers

Key Identifiers	
IUPAC Name	2-ethylbenzaldehyde
CAS Number	22927-13-5
Formula	C <sub>9</sub> H <sub>10</sub> O



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### *o*-Ethylbenzaldehyde Structure and Identifiers

The fundamental identification and structural information for *o*-ethylbenzaldehyde are summarized below.

Identifier	Value
IUPAC Name	2-ethylbenzaldehyde <a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	<i>o</i> -Ethylbenzaldehyde, Benzaldehyde, 2-ethyl- <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	22927-13-5 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Chemical Formula	C <sub>9</sub> H <sub>10</sub> O <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	134.18 g/mol <a href="#">[4]</a> <a href="#">[6]</a>
Canonical SMILES	CCC1=CC=CC=C1C=O <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3 <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChIKey	NTWBHJYRDKBGBR-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Physicochemical Properties

o-Ethylbenzaldehyde is typically a colorless to light yellow liquid with a characteristic odor profile.<sup>[8]</sup> Its key physical and chemical properties are detailed in the following table.

Property	Value
Appearance	Clear colorless to pale yellow liquid <sup>[8]</sup>
Odor	Spicy, herbal, sweet, almond-like <sup>[3]</sup>
Boiling Point	212 °C (lit.)
Density	1.02 g/mL at 25 °C (lit.)
Refractive Index (n <sub>20/D</sub> )	1.538 (lit.)
Solubility	Soluble in ethanol and methanol; limited solubility in water. <sup>[3]</sup>

## Spectroscopic Profile

The structural features of o-ethylbenzaldehyde can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified high-resolution spectrum is not readily available, the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR in a deuterated solvent (e.g., CDCl<sub>3</sub>) are predicted based on its structure and data from similar compounds.

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H		Aldehyde (-CHO)
~7.8-7.9	Doublet	1H		Aromatic (ortho to -CHO)
~7.3-7.6	Multiplet	3H		Aromatic
~2.9-3.0	Quartet	2H		Methylene (- CH <sub>2</sub> )
~1.2-1.3	Triplet	3H		Methyl (-CH <sub>3</sub> )

<sup>13</sup> C NMR	Chemical Shift ( $\delta$ , ppm)	Assignment
~192		Aldehyde Carbonyl (C=O)
~145		Aromatic (C-CH <sub>2</sub> CH <sub>3</sub> )
~134		Aromatic (C-CHO)
~132		Aromatic (CH)
~130		Aromatic (CH)
~128		Aromatic (CH)
~126		Aromatic (CH)
~26		Methylene (-CH <sub>2</sub> )
~15		Methyl (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum of o-ethylbenzaldehyde is characterized by the following absorption bands, which are indicative of its functional groups. A commercial sample of 97% purity conforms to the expected infrared spectrum.[\[8\]](#)

Frequency (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3060-3020	C-H Stretch	Aromatic
~2970-2870	C-H Stretch	Alkyl (Ethyl group)
~2850, ~2750	C-H Stretch	Aldehyde
~1700	C=O Stretch	Aldehyde
~1600, ~1480	C=C Stretch	Aromatic Ring

## Mass Spectrometry (MS)

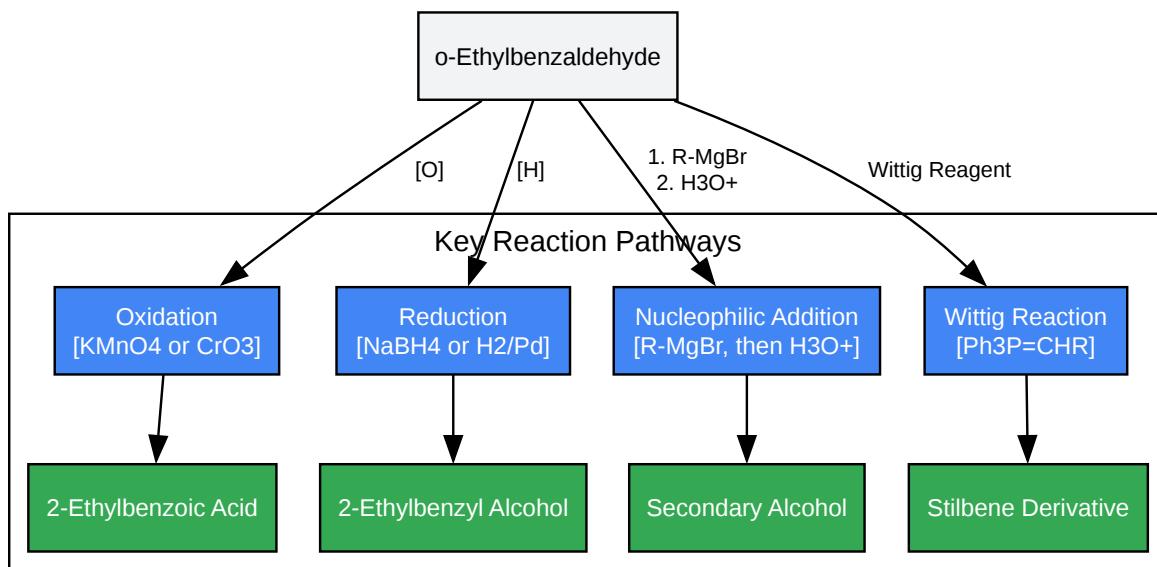
The electron ionization mass spectrum of o-ethylbenzaldehyde is available in the NIST WebBook.<sup>[9]</sup> The mass spectrum shows a molecular ion peak (M<sup>+</sup>) at m/z = 134, corresponding to its molecular weight.

## Experimental Protocol: General Spectroscopic Analysis

- Sample Preparation: For NMR analysis, dissolve 10-20 mg of o-ethylbenzaldehyde in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. For IR analysis, a thin film of the neat liquid is placed between two NaCl or KBr plates.
- Data Acquisition: Acquire spectra on a suitable spectrometer (e.g., 400 MHz for NMR, FT-IR for infrared).
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

## Chemical Reactivity and Applications

The reactivity of o-ethylbenzaldehyde is dominated by the electrophilic nature of the aldehyde group, making it a versatile intermediate in organic synthesis. It is used as a reactant in the preparation of potential antibacterial agents, in asymmetric addition reactions, and for the synthesis of specialty dyes.



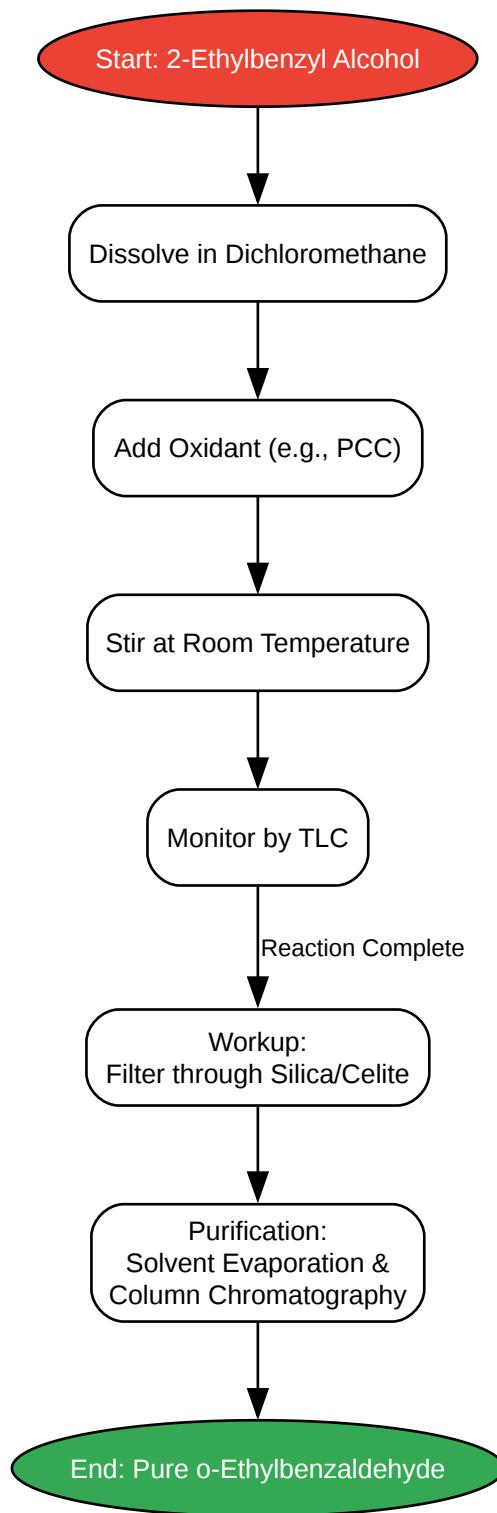
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### Key Reaction Pathways of *o*-Ethylbenzaldehyde

- Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-ethylbenzoic acid) using strong oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or chromic acid.
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol (2-ethylbenzyl alcohol) using reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) or catalytic hydrogenation.
- Nucleophilic Addition: As a key reaction for aldehydes, it undergoes nucleophilic addition with organometallic reagents like Grignard reagents ( $\text{R-MgBr}$ ) to form secondary alcohols.
- Condensation Reactions: *o*-Ethylbenzaldehyde participates in various condensation reactions. For example, it reacts with phosphorus ylides in the Wittig reaction to form alkenes and can undergo condensation with amines or other nucleophiles.

## Synthesis

Substituted benzaldehydes like *o*-ethylbenzaldehyde can be synthesized through several methods. A common and reliable laboratory-scale method is the oxidation of the corresponding primary alcohol, 2-ethylbenzyl alcohol.



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*General Workflow for the Synthesis of o-Ethylbenzaldehyde*

# Experimental Protocol: Oxidation of 2-Ethylbenzyl Alcohol

This protocol is a representative procedure based on the oxidation of substituted benzyl alcohols.[\[10\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
- **Oxidant Addition:** To this stirring solution, add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction is typically conducted at room temperature.
- **Monitoring:** Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (usually within a few hours).
- **Work-up:** Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium by-products.
- **Purification:** Wash the filter cake with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure o-ethylbenzaldehyde.

## Safety and Handling

o-Ethylbenzaldehyde is considered a combustible liquid and may cause skin and eye irritation. [\[1\]](#) Proper safety precautions are mandatory when handling this chemical.

Hazard Class	Statement
GHS Pictogram	Warning
Hazard Statements	H315: Causes skin irritation[2]H319: Causes serious eye irritation[2]
Precautionary Statements	P264: Wash skin thoroughly after handling. [3]P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of water. [2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6][11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] It may be sensitive to air, so storage under an inert atmosphere is recommended for long-term stability.[6][11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

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